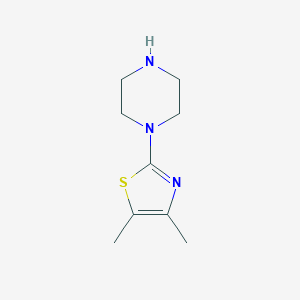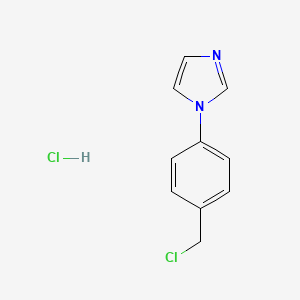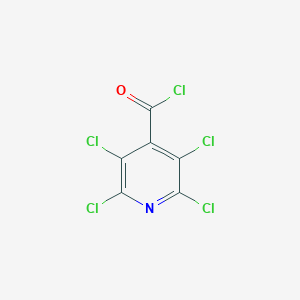
4,5-Dimethyl-2-(piperazin-1-yl)thiazole
Übersicht
Beschreibung
“4,5-Dimethyl-2-(piperazin-1-yl)thiazole” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . It has a molecular weight of 247.36 .
Synthesis Analysis
The synthesis of “4,5-Dimethyl-2-(piperazin-1-yl)thiazole” and its derivatives has been reported in various studies . These compounds have been synthesized through multi-step procedures and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .
Molecular Structure Analysis
The molecular structure of “4,5-Dimethyl-2-(piperazin-1-yl)thiazole” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
The InChI Code for this compound is 1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including “4,5-Dimethyl-2-(piperazin-1-yl)thiazole”, have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful to cells and contribute to aging and disease.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have shown potential as analgesic and anti-inflammatory agents . They can help reduce pain and inflammation, which are common symptoms in many diseases.
Antimicrobial and Antifungal Activity
These compounds have demonstrated antimicrobial and antifungal properties . They can inhibit the growth of harmful bacteria and fungi, making them potentially useful in treating infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . They can inhibit the replication of viruses, which could make them useful in the treatment of viral infections.
Diuretic Activity
Some thiazole compounds have shown diuretic activity . They can increase the amount of urine produced by the body, which can help remove excess fluid and salt.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . They can protect nerve cells from damage, which could make them useful in the treatment of neurological disorders.
Antitumor and Cytotoxic Activity
Thiazole compounds have demonstrated antitumor and cytotoxic activities . They can inhibit the growth of tumor cells and can be toxic to certain types of cells, which could make them useful in cancer treatment.
Inhibiting ADAMTS
Compounds related to “4,5-Dimethyl-2-(piperazin-1-yl)thiazole” have been found to inhibit ADAMTS , a group of enzymes involved in the breakdown of cartilage. This could potentially be useful in the treatment of diseases involving cartilage degradation or disruption of cartilage homeostasis, such as osteoarthritis.
Zukünftige Richtungen
The future directions for “4,5-Dimethyl-2-(piperazin-1-yl)thiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thiazole derivatives have shown promise in various areas of drug discovery and development , and “4,5-Dimethyl-2-(piperazin-1-yl)thiazole” could be a valuable scaffold for the development of new therapeutic agents.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, specifically against strains of staphylococcus . The compound may inhibit DNA gyrase, a type II topoisomerase, which is crucial for bacterial DNA replication .
Mode of Action
The compound is taken up by microbial cells, resulting in cell disruption . It is suggested that one of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibition of this enzyme interferes with the bacteria’s ability to replicate its DNA and thus, its ability to multiply.
Biochemical Pathways
The inhibition of dna gyrase would disrupt the dna replication process in bacteria, affecting the bacterial cell cycle and proliferation .
Result of Action
The compound’s action results in the disruption of bacterial cells and the inhibition of their DNA replication process . This leads to the prevention of bacterial multiplication and growth, contributing to its antimicrobial activity.
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCBYOBDPYRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601289 | |
| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69389-13-5 | |
| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)




